5-Triphenylmethoxy-1-octyne
Description
5-Triphenylmethoxy-1-octyne is a specialized alkyne derivative featuring a triphenylmethoxy (trityl ether) group at the 5-position of an octyne backbone. This compound is primarily utilized in organic synthesis as a protective group for alcohols, leveraging the steric bulk of the trityl group to shield hydroxyl functionalities during multi-step reactions. The alkyne moiety provides reactivity for further functionalization, such as in click chemistry or Sonogashira couplings. Its stability under basic and mildly acidic conditions makes it a preferred choice in oligonucleotide and polymer synthesis .
Properties
CAS No. |
57113-73-2 |
|---|---|
Molecular Formula |
C27H28O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[oct-7-yn-4-yloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C27H28O/c1-3-5-22-26(15-4-2)28-27(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h1,6-14,16-21,26H,4-5,15,22H2,2H3 |
InChI Key |
POEXBGFTPJICBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC#C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The triphenylmethoxy group in this compound offers superior stability under mildly acidic conditions compared to TBDMS or MOM groups, making it ideal for reactions requiring prolonged acid exposure .
- However, its bulkiness can hinder reaction kinetics in sterically sensitive environments, unlike the smaller TBDMS group .
Reactivity in Cross-Coupling Reactions
| Compound | Alkyne Position | Reaction Rate (Sonogashira Coupling) | Byproduct Formation |
|---|---|---|---|
| This compound | Terminal | Moderate (steric hindrance) | Low |
| 1-Octyne | Terminal | High | High (homocoupling) |
| 5-Benzyloxy-1-octyne | Terminal | High | Moderate |
Key Findings :
- The trityl group in this compound reduces reaction rates in Sonogashira couplings due to steric effects but minimizes undesired homocoupling byproducts .
- In contrast, unprotected 1-octyne exhibits rapid reactivity but requires careful stoichiometric control to avoid dimerization.
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